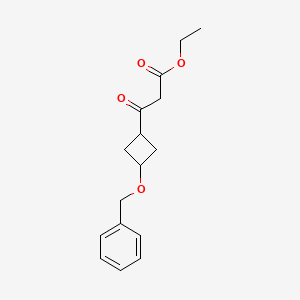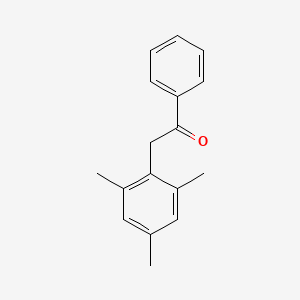
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone is an organic compound with the molecular formula C17H18O. It is known for its unique structure, which includes a phenyl group and a 2,4,6-trimethylphenyl group attached to an ethanone backbone. This compound is often used in various chemical and industrial applications due to its distinct properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,4,6-trimethylbenzene (mesitylene) with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Applications De Recherche Scientifique
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.
Mécanisme D'action
The mechanism of action of 1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the trimethyl groups and the electron-withdrawing effects of the phenyl group. These effects can alter the compound’s behavior in electrophilic and nucleophilic reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparaison Avec Des Composés Similaires
1-Phenyl-2-(2,4,6-trimethylphenyl)ethanone can be compared with other similar compounds, such as:
Acetophenone: Lacks the trimethylphenyl group, making it less sterically hindered and more reactive in certain reactions.
Benzophenone: Contains two phenyl groups, which can lead to different reactivity and applications.
2,4,6-Trimethylacetophenone: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness: The presence of both phenyl and 2,4,6-trimethylphenyl groups in this compound provides a unique combination of steric and electronic effects, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5350-76-5 |
|---|---|
Formule moléculaire |
C17H18O |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
1-phenyl-2-(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C17H18O/c1-12-9-13(2)16(14(3)10-12)11-17(18)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Clé InChI |
YHGIBJZESOLKPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)CC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


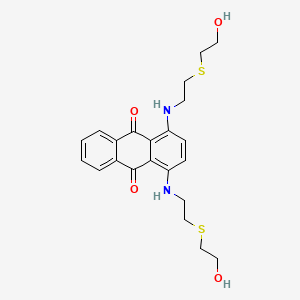
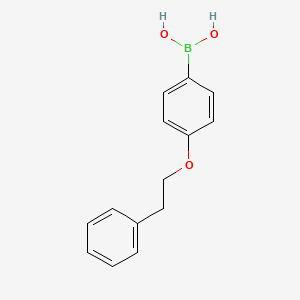
![3-[5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B13988266.png)
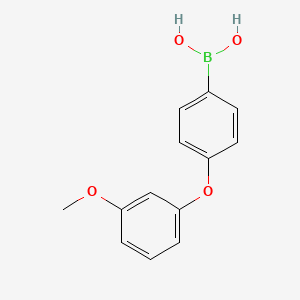

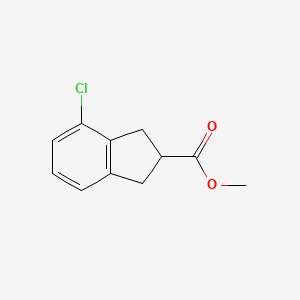
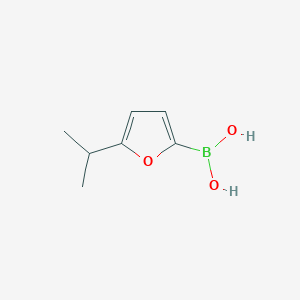


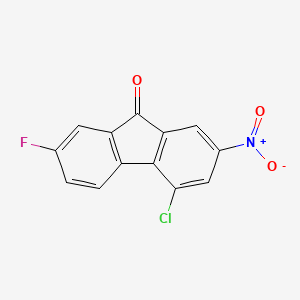
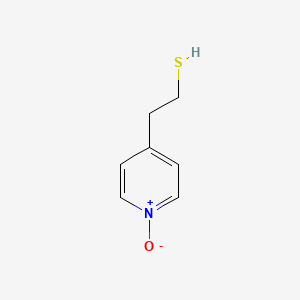
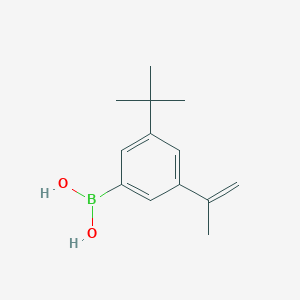
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylpentan-2-yl]acetamide](/img/structure/B13988334.png)
